Intermedine N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

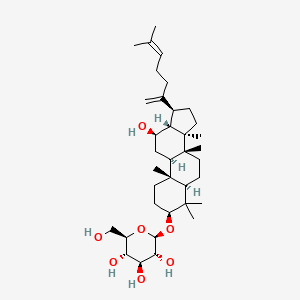

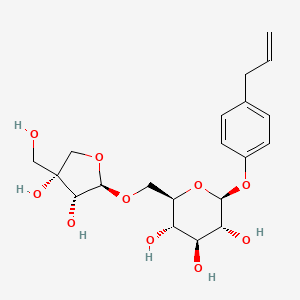

Intermedine N-oxide is a natural product found in Symphytum officinale . It is a pyrrolizidine alkaloid indicine that can be found in Crotalaria spectabilis . It has the molecular formula C15H25NO6 .

Synthesis Analysis

The total synthesis of this compound has been achieved stereospecifically . The synthesis process involves the use of dimethyl sulfoxide as an oxidizing agent .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .

Chemical Reactions Analysis

This compound is a pyrrolizidine alkaloid indicine that shows anticancer activity . The chemical reactions involved in its anticancer activity are yet to be fully understood.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 315.16818752 g/mol .

Applications De Recherche Scientifique

Synthetic Applications : The first completely enantioselective syntheses of indicine N-oxide and intermedine N-oxide, along with their enantiomers, have been achieved using carbohydrates as chiral educts. This synthesis method has shown that synthetic analogues modeled on indicine N-oxide display superior activity against cancer cells in vitro compared to indicine N-oxide itself (Nishimura et al., 1987).

Neurotoxicity Assessment : A study analyzing pyrrolizidine alkaloids in Eupatorium fortunei identified this compound among other compounds. The study highlighted that this compound, at specific concentrations, can decrease cell viability and inhibit oligodendrogenesis in neural progenitor cells derived from mouse induced pluripotent stem cells, indicating its neurotoxic potential in vitro (Zhang et al., 2021).

Isolation and NMR Analysis : this compound was isolated from Cerinthe glabra, and ab initio calculations of its 13C NMR values were performed to correct questionable assignments in previous literature. This research aids in the accurate identification and structural analysis of this compound (Luber et al., 2012).

Chemical and Chemoecological Aspects : In a study of the tropical weed Chromolaena odorata, this compound was identified as one of several N-oxides of pyrrolizidine alkaloids present. The study provides insights into the distribution of these alkaloids in different parts of the plant and their potential ecological interactions (Biller et al., 1994).

Percutaneous Absorption Studies : Research on the percutaneous absorption of pyrrolizidine alkaloid-N-oxides, including this compound, in rats, using extracts of Symphytum officinale, revealed low levels of dermal absorption. This study is significant for understanding the potential risks associated with the topical use of products containing these compounds (Brauchli et al., 1982).

Mécanisme D'action

Target of Action

Intermedine N-oxide is a pyrrolizidine alkaloid indicine found in Crotalaria spectabilis . It is known to have anticancer activity

Mode of Action

It is known that pyrrolizidine alkaloids, the group of compounds to which this compound belongs, have serious hepatotoxicity . They can inhibit the ability of human hepatocytes to proliferate, colonize, and migrate, and induce hepatocytes apoptosis in a dose-dependent manner .

Biochemical Pathways

This compound, along with other pyrrolizidine alkaloids, can cause a significant increase in intracellular reactive oxygen species (ROS), leading to mitochondrial apoptosis and endoplasmic reticulum (ER) stress . It can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This suggests that this compound may induce hepatotoxicity through ER-mediated apoptosis .

Result of Action

The endoplasmic reticulum stress is a novel mechanism of the combined pyrrolizidine alkaloids hepatotoxicity .

Action Environment

It is known that the compound is found in crotalaria spectabilis , suggesting that it may be influenced by the plant’s growth conditions and environment.

Safety and Hazards

Propriétés

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-JXSDSIQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347489 |

Source

|

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95462-14-9 |

Source

|

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)

![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)